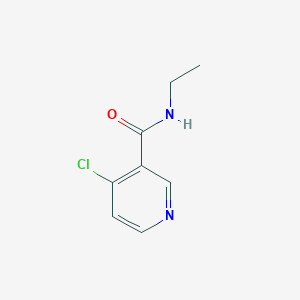
4-Chloro-N-ethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-ethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-ethylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. One common method is the reaction of 4-chloropyridine-3-carboxylic acid with ethylamine under suitable conditions to form the desired amide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by amide synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-ethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of amines or other reduced products.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4-Chloro-N-ethylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-ethylpyridine-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropyridine-3-carboxylic acid
- 4-Chloronicotinic acid
- 2-Chloropyridine
- 3-Chloropyridine
Uniqueness
4-Chloro-N-ethylpyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62458-80-4 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O/c1-2-11-8(12)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
AOBRFZOPOOKAID-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine](/img/structure/B14520202.png)
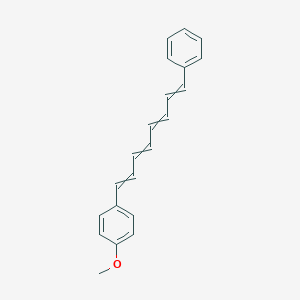

![3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide](/img/structure/B14520224.png)
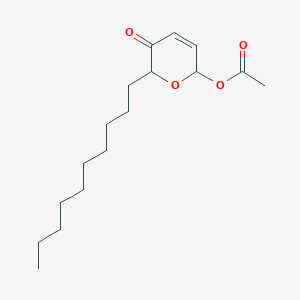
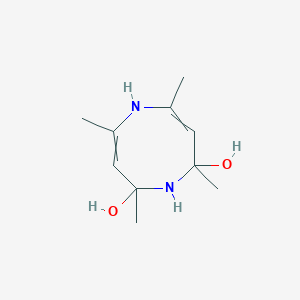
![N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B14520239.png)
![Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14520251.png)
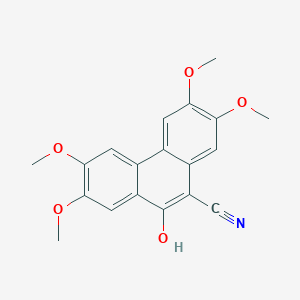




![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14520309.png)
